Mono(carboxymethyl) Phthalate-d4 (MCMHP-d4): Exact Mass, Molecular Weight, and Analytical Workflows in Biomonitoring
Mono(carboxymethyl) Phthalate-d4 (MCMHP-d4): Exact Mass, Molecular Weight, and Analytical Workflows in Biomonitoring
Executive Summary
Mono(carboxymethyl) phthalate (MCMHP) is a critical secondary oxidative metabolite of high-molecular-weight phthalates, including di-n-octyl phthalate (DnOP) and di(2-ethylhexyl) phthalate (DEHP)[1][2]. Because phthalates are ubiquitous environmental contaminants with potential endocrine-disrupting properties, accurate biomonitoring of their metabolites in human matrices (e.g., urine, serum) is essential for exposure assessment and epidemiological studies.
To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. Mono(carboxymethyl) Phthalate-d4 (MCMHP-d4) serves as the gold standard for this application[3][4]. This technical guide details the physicochemical properties, exact mass calculations, and field-proven analytical workflows for utilizing MCMHP-d4 in high-throughput biomonitoring laboratories.
Physicochemical Profiling & Mass Spectrometry Fundamentals
Understanding the distinction between molecular weight and exact monoisotopic mass is critical for developing robust mass spectrometry methods. While molecular weight is necessary for preparing accurate molar stock solutions, the exact monoisotopic mass dictates the specific m/z target in high-resolution mass spectrometry (HRMS) and the precursor ion selection in triple quadrupole (QqQ) MRM transitions.
Quantitative Chemical Data
The following table summarizes the core chemical parameters for MCMHP-d4[3][4]:
| Parameter | Value | Analytical Relevance |
| Chemical Name | Mono(carboxymethyl) Phthalate-d4 | Standardized nomenclature for LIMS tracking. |
| CAS Registry Number | 1346600-11-0 | Unique identifier for procurement and compliance. |
| Molecular Formula | C₁₀H₄D₄O₆ | Confirms the degree of deuteration (4 atoms). |
| Molecular Weight | 228.19 g/mol | Used for gravimetric preparation of stock solutions. |
| Exact Mass (Monoisotopic) | 228.0572 Da | Target m/z for HRMS (e.g., Q-TOF, Orbitrap) in negative ESI mode. |
| Mass Shift (vs. Unlabeled) | +4.025 Da | Ensures complete resolution from the endogenous analyte's isotopic envelope. |
The "d4" Isotopic Labeling Rationale
Expert Causality: Why utilize a d4 label on the aromatic ring rather than deuterating the aliphatic carboxymethyl chain? Deuterium placement dictates the stability of the internal standard. Protons on carboxylic acid groups (-COOH) or alpha-carbons adjacent to carbonyls are highly labile and susceptible to hydrogen-deuterium (H/D) exchange when exposed to aqueous biological matrices or acidic mobile phases. By synthesizing MCMHP-d4 with the four deuterium atoms locked onto the robust aromatic phthalate ring, the molecule becomes metabolically and analytically inert. This prevents "back-exchange" to the unlabeled form, ensuring the +4 Da mass shift remains constant throughout aggressive sample preparation and ionization.
Metabolic Context: MCMHP as a Biomarker
MCMHP is not an industrial chemical; it is a biological product. When humans are exposed to parent diesters like DnOP or DEHP, ubiquitous esterases in the gut and liver rapidly cleave one ester bond to form the primary monoester (e.g., Mono-n-octyl phthalate, MnOP). Because primary monoesters of long-chain phthalates are highly lipophilic, they undergo extensive Phase I ω-oxidation and β-oxidation (chain shortening) to form secondary oxidized metabolites like MCMHP[1][2].
Fig 1: Metabolic pathway of DnOP to MCMHP via esterase cleavage and oxidation.
Experimental Methodology: LC-MS/MS Quantification Protocol
To ensure a self-validating system , the MCMHP-d4 internal standard must be spiked into the biological sample before any sample preparation occurs. This guarantees that any volumetric losses, incomplete enzymatic digestion, or matrix-induced ion suppression during Electrospray Ionization (ESI) affect the endogenous MCMHP and the MCMHP-d4 equally. The ratio of their peak areas remains constant, allowing for absolute quantification.
Step-by-Step Analytical Workflow
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Sample Aliquoting & IS Spiking:
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Transfer 500 µL of thawed human urine into a 2 mL 96-well collection plate.
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Spike with 20 µL of a 100 ng/mL MCMHP-d4 working solution.
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Causality: Spiking at step one ensures the SIL-IS tracks the analyte through all subsequent kinetic and thermodynamic hurdles.
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Enzymatic Deconjugation:
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Add 100 µL of ammonium acetate buffer (1 M, pH 6.5) and 10 µL of E. coli β-glucuronidase.
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Incubate at 37°C for 90 minutes.
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Causality: Over 90% of MCMHP is excreted as a Phase II glucuronide conjugate[2]. MS/MS sensitivity is vastly superior for the free aglycone. The enzyme selectively cleaves the glucuronic acid moiety without hydrolyzing the remaining ester bond.
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Solid Phase Extraction (SPE):
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Acidify the mixture with 50 µL of glacial acetic acid to protonate the carboxylic acid groups of MCMHP, rendering it hydrophobic.
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Load onto a pre-conditioned weak anion exchange (WAX) or polymeric reversed-phase SPE cartridge.
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Wash with 5% methanol in water to elute salts and hydrophilic proteins.
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Elute the target analytes with 1 mL of Acetonitrile/Methanol (50:50, v/v).
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Causality: Removing physiological salts (sodium, potassium) is critical to prevent severe ion suppression in the ESI source.
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UHPLC-MS/MS Analysis:
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Evaporate the eluate to dryness under gentle nitrogen flow and reconstitute in 100 µL of initial mobile phase (e.g., 10% Acetonitrile in 0.1% Formic Acid).
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Inject 5 µL onto a sub-2 µm C18 UHPLC column.
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Detect via negative electrospray ionization (ESI-) monitoring the specific MRM transitions for MCMHP and MCMHP-d4.
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Fig 2: LC-MS/MS workflow for MCMHP quantification using MCMHP-d4 internal standard.
Data Processing and Quality Control
When processing the MS/MS data, the quantitative algorithm relies on the ratio of the integrated area of the unlabeled MCMHP peak to the area of the MCMHP-d4 peak.
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Calibration Curve: A 6-to-8 point calibration curve (e.g., 0.1 ng/mL to 100 ng/mL) must be generated using synthetic urine to mimic matrix effects. The curve is plotted as the Area Ratio (Analyte/IS) versus Concentration Ratio.
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Self-Validation Check: The absolute peak area of the MCMHP-d4 internal standard must be monitored across all samples in a batch. A sudden drop in the IS area (e.g., >50% variance from the mean) immediately flags a specific sample for severe matrix suppression, extraction failure, or injection error, preventing the reporting of false negatives.
References
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Pharmaffiliates. Mono(carboxymethyl) Phthalate-d4 (Catalogue No.: PA STI 065760). Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8346, di-N-Octyl Phthalate. Retrieved from [Link]
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Silva, M. J., et al. (2006). Urinary oxidative metabolites of di(2-ethylhexyl) phthalate in humans. Toxicology. Retrieved from [Link]
